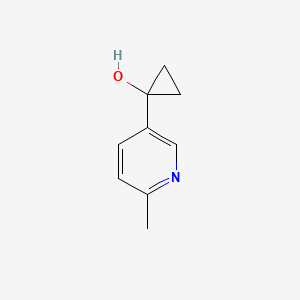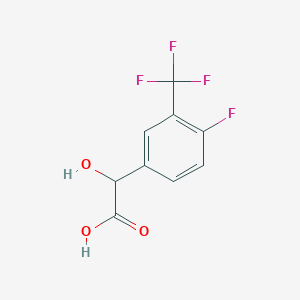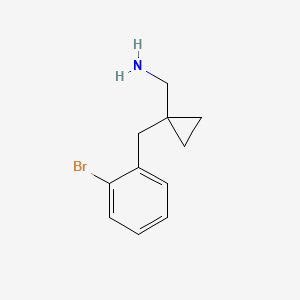
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C₉H₁₁NO It features a cyclopropane ring attached to a pyridine ring, which is substituted with a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol can be synthesized through several synthetic routes. One common method involves the cyclopropanation of 6-methylpyridine using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(6-Methylpyridin-3-yl)cyclopropanone, while reduction could produce 1-(6-Methylpyridin-3-yl)cyclopropane.
Aplicaciones Científicas De Investigación
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6-Methylpyridin-3-yl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropane ring and pyridine moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol
- 1-(6-Methylpyridin-4-yl)cyclopropan-1-ol
- 1-(5-Methylpyridin-3-yl)cyclopropan-1-ol
Uniqueness
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol is unique due to the specific position of the methyl group on the pyridine ring and the presence of the cyclopropane ring
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-(6-methylpyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c1-7-2-3-8(6-10-7)9(11)4-5-9/h2-3,6,11H,4-5H2,1H3 |
Clave InChI |
CFHVPJJZEJNYOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)


![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)



![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)



